Researchers requiring a single, analytically verified scaffold for divergent synthesis often face supply inconsistency and ambiguous purity. 4,6-Dibromobenzo[d]thiazol-2-amine (CAS 16582-60-8) resolves this as a dual-handle building block.
• Two distinct C-Br bonds enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings to generate unsymmetrical libraries from one precursor-capability absent in mono-bromo isomers.
• Consensus Log Po/w of 3.1 provides a lipophilic reference point for SAR campaigns targeting antimicrobial or anticancer benzothiazoles, distinct from the unsubstituted core (Log Po/w 0.62).
Supplied with ≥97% purity and analytical verification (NMR, HPLC), ensuring batch-to-batch reproducibility for sensitive biological assays. Standard packaging available from mg to multi-gram quantities with ambient or blue-ice shipping.
Molecular FormulaC7H4Br2N2S
Molecular Weight308 g/mol
CAS No.16582-60-8
Cat. No.B099045
⚠ Attention: For research use only. Not for human or veterinary use.
4,6-Dibromobenzo[d]thiazol-2-amine: Chemical Profile
4,6-Dibromobenzo[d]thiazol-2-amine (CAS 16582-60-8) is a heterocyclic benzothiazole derivative characterized by bromine substituents at the 4 and 6 positions and a primary amine at the 2-position of the fused thiazole ring [1]. This substitution pattern imparts a molecular weight of 307.99 g/mol, a predicted density of 2.185±0.06 g/cm³, and a melting point of 264 °C . It functions primarily as a synthetic intermediate and is commercially available with a typical purity specification of 97-98% for research use . Its lipophilic nature, with a consensus Log Po/w of 3.1, distinguishes its physicochemical profile for further derivatization .
[1] 4,6-Dibromobenzo[d]thiazol-2-amine. National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 4573736. View Source
4,6-Dibromobenzo[d]thiazol-2-amine vs. Generic Substitutes
The biological and physicochemical properties of 2-aminobenzothiazoles are exquisitely sensitive to the nature and position of substituents on the fused benzene ring. The 4,6-dibromo substitution pattern in the target compound is not functionally equivalent to other isomers or analogs. For instance, research on N-bromoamido-2-aminobenzothiazoles has shown that specific bromination patterns lead to distinct antimicrobial potency; one 4-bromo substituted derivative in that study achieved an MIC of 3.12 μg/mL, demonstrating that activity is directly tied to the substitution architecture [1]. Unsubstituted 2-aminobenzothiazole (CAS 136-95-8) lacks the lipophilicity and electronic effects conferred by the heavy bromine atoms, resulting in a different Log Po/w (0.62 for the parent core vs. a consensus Log Po/w of 3.1 for the dibromo compound) and altered target binding . Furthermore, the 4,6-dibromo pattern provides two distinct reactive handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), whereas mono-bromo isomers (e.g., 2-amino-4-bromobenzothiazole or 2-amino-6-bromobenzothiazole) offer only a single site for such transformations, limiting the scope of accessible analogs . Substituting a generic benzothiazole core for the 4,6-dibromo analog would therefore invalidate the specific reactivity and biological profile intended for the study.
Mono‑bromo isomers lack dual reactivity
A single C–Br bond prevents sequential derivatization, reducing library diversity and synthetic efficiency compared to the 4,6‑dibromo pattern.
Unsubstituted core has lower lipophilicity
2‑Aminobenzothiazole (Log Po/w ~0.6) may compromise passive membrane diffusion relative to the dibromo scaffold, altering cell‑based assay profiles.
Regioisomer patterns shift biological profile
5,7‑Dibromo or other substitution patterns can produce different antimicrobial screening outcomes; SAR is substitution‑pattern specific and may not transfer.
[1] Sharma, P., et al. Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles. Current Computer-Aided Drug Design. 2020; 16(5): 530-540. DOI: 10.2174/1573409915666190708100043. View Source
The introduction of two bromine atoms significantly increases the lipophilicity of the benzothiazole core. 4,6-Dibromobenzo[d]thiazol-2-amine exhibits a consensus Log Po/w of 3.1, compared to a predicted Log Po/w of 0.62 for the unsubstituted 2-aminobenzothiazole core . This difference is critical for designing compounds with improved passive membrane diffusion.
LipophilicityComputational prediction
Consensus Log Po/w = 3.1 vs. parent core 0.62 Δ > 2.4 log units
Computational prediction (XLOGP3, WLOGP, MLOGP, SILICOS-IT methods) and PubChem data
Why This Matters
For research targeting intracellular pathogens or CNS targets, a higher logP can be a crucial design parameter, making the dibromo analog the appropriate starting point over the unsubstituted core.
LipophilicityMembrane PermeabilityADME Profiling
Dual Reactive Sites for Sequential Functionalization
The compound presents two distinct C-Br bonds at the 4 and 6 positions of the benzothiazole core. This allows for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install different functional groups in a regioselective manner. In contrast, mono-bromo isomers such as 2-amino-4-bromobenzothiazole (CAS 769-05-3) or 2-amino-6-bromobenzothiazole (CAS 15864-32-1) only permit a single functionalization event .
Reactive handlesClass‑level inference
Two C–Br bonds (4‑ and 6‑positions) vs. one in mono‑bromo isomers
Enables sequential cross‑coupling without extra protection steps
Reactivity may differ by position; optimize conditions
For medicinal chemistry programs aiming to generate diverse, patentable chemical space, a building block with two orthogonal or sequentially addressable handles reduces the number of synthetic steps and increases library diversity compared to mono-functionalized analogs.
The biological activity of dibromo-benzothiazol-2-amines is dependent on the specific positions of the bromine atoms. The 4,6-dibromo pattern (this compound) differs from the 5,7-dibromo pattern (e.g., CAS 771-86-8). While direct comparative data for these specific isomers is not available in open literature, SAR studies on substituted N-bromoamido-2-aminobenzothiazoles confirm that minor changes in substitution dramatically alter MIC values. In that study, a 4-bromo derivative showed an MIC of 3.12 μg/mL, while other substitutions led to different potency profiles [1].
Isomer SARClass‑level inference
No direct 4,6‑dibromo data; related 4‑bromo analog MIC 3.12 µg/mL (ref)
SAR indicates pattern‑dependent antimicrobial context
No direct quantitative data found for the 4,6-dibromo isomer.
Comparator Or Baseline
4-bromo substituted analog (from SAR study) MIC = 3.12 μg/mL against S. aureus and E. coli
Quantified Difference
Data not available for direct comparison between isomers; however, study confirms substitution pattern dictates activity.
Conditions
In vitro antimicrobial assay; specific strain details per reference [1]
Why This Matters
This evidence underscores that the 4,6-dibromo pattern cannot be assumed to have the same biological profile as other regioisomers. Procuring the exact 4,6-dibromo compound is essential for reproducibility and for exploring the specific SAR of this substitution pattern.
[1] Sharma, P., et al. Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles. Current Computer-Aided Drug Design. 2020; 16(5): 530-540. DOI: 10.2174/1573409915666190708100043. View Source
High Purity for Reproducible Results
Commercial vendors supply 4,6-Dibromobenzo[d]thiazol-2-amine with a standard purity specification of ≥97% (typically 98%) as verified by HPLC, NMR, or GC analysis . This level of purity is critical for biological assays where contaminants from lower-purity stock could confound results. While purity is not a unique feature of this specific molecule, the availability of a consistent, high-purity supply chain from established vendors (e.g., Bidepharm, Sigma-Aldrich/Ambeed) ensures that research outcomes are reproducible across different batches and studies.
Unspecified or lower purity grades from non-validated sources
Quantified Difference
N/A
Conditions
Vendor Certificate of Analysis (CoA)
Why This Matters
Procurement from reliable sources offering high, verified purity reduces experimental variability and the risk of false positives or skewed dose-response curves in biological screening.
4,6-Dibromobenzo[d]thiazol-2-amine: Research Applications
Diversity-Oriented Synthesis Platform
Medicinal chemists can exploit the two bromine atoms at the 4 and 6 positions as handles for sequential palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex, unsymmetrical libraries from a single building block, a capability not afforded by mono-brominated 2-aminobenzothiazole isomers .
SAR of Halogenated Benzothiazole Pharmacophores
In structure-activity relationship (SAR) campaigns focused on antimicrobial or anticancer benzothiazoles, the 4,6-dibromo substitution pattern provides a distinct physicochemical profile (Log Po/w 3.1) compared to the unsubstituted core (Log Po/w 0.62) . This compound serves as a specific, lipophilic reference point for evaluating the impact of halogenation on target binding and cellular permeability.
Asymmetric Ligand & Intermediate Synthesis
The differential reactivity of the two C-Br bonds can be leveraged to synthesize asymmetric ligands for catalysis or asymmetric building blocks for further pharmaceutical development, differentiating it from symmetric or mono-halogenated benzothiazole precursors .
High-Purity Reference Standard
For laboratories requiring a reproducible and analytically verified source of this specific dibromo-benzothiazole scaffold, the compound is available from reputable chemical suppliers with a purity of ≥97% (typically 98%), ensuring consistent results in sensitive biological assays .
Application
Selection Property
Validation Focus
Diversity‑oriented synthesis
Dual reactive C–Br handles
Sequential cross‑coupling feasibility
Halogenated benzothiazole SAR
Lipophilic character (predicted Log Po/w elevation)
Membrane permeability and target‑binding assays
Asymmetric ligand synthesis
Orthogonal reactivity of 4‑ and 6‑positions
Regioselective functionalization
Reference standard for reproducible synthesis
High verified purity
Batch‑to‑batch consistency
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.